molecular formula C9H12F3NO B2652446 N-(2,2,2-trifluoroethyl)cyclohex-3-ene-1-carboxamide CAS No. 2188727-20-8

N-(2,2,2-trifluoroethyl)cyclohex-3-ene-1-carboxamide

Cat. No.: B2652446
CAS No.: 2188727-20-8
M. Wt: 207.196
InChI Key: ZYLGYMKZCNNCIN-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)cyclohex-3-ene-1-carboxamide is an organic compound that features a trifluoroethyl group attached to a cyclohexene ring. The presence of the trifluoroethyl group imparts unique properties to the compound, making it of interest in various fields of chemistry and industry. The trifluoroethyl group is known for its ability to enhance the metabolic stability and lipophilicity of molecules, which can be beneficial in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoroethylation of cyclohex-3-ene-1-carboxamide using reagents such as 2,2,2-trifluoroethyl(mesityl)-iodonium triflate . This reaction is carried out under mild conditions and is highly efficient, with high functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar trifluoroethylation reactions. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)cyclohex-3-ene-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce trifluoroethyl alcohols.

Scientific Research Applications

N-(2,2,2-trifluoroethyl)cyclohex-3-ene-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique properties make it valuable in the development of new synthetic methodologies.

    Biology: The compound’s ability to enhance metabolic stability and lipophilicity makes it useful in the design of biologically active molecules.

    Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate or as a precursor to pharmacologically active compounds.

    Industry: The compound is used in the development of new materials with specific properties, such as increased stability or enhanced performance.

Mechanism of Action

The mechanism by which N-(2,2,2-trifluoroethyl)cyclohex-3-ene-1-carboxamide exerts its effects involves the interaction of the trifluoroethyl group with molecular targets. The trifluoroethyl group can influence the electronic properties of the molecule, affecting its binding affinity and activity. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,2,2-trifluoroethyl)cyclohex-3-ene-1-carboxamide include other trifluoroethylated compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the trifluoroethyl group with a cyclohexene ring. This combination imparts distinct properties, such as enhanced metabolic stability and lipophilicity, making it valuable in various applications.

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO/c10-9(11,12)6-13-8(14)7-4-2-1-3-5-7/h1-2,7H,3-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLGYMKZCNNCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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